Pamoic acid
Overview
Description
Pamoic acid, also known as embonic acid, is a dicarboxylic acid that is functionally related to a 2-naphthoic acid . It is a conjugate acid of a pamoate (2-) and is considered a derivative of 2-Naphthoic acid .
Synthesis Analysis
Pamoic acid can be prepared by the reaction of 3-hydroxy-2-naphthoic acid with formaldehyde . In a study, docking studies of pamoic acid, a 9 micromolar pol beta inhibitor, found that it binds in a single pocket at the surface of the 8 kDa domain of pol beta .Molecular Structure Analysis
The molecular formula of Pamoic acid is C23H16O6 . It has a molecular weight of 388.4 g/mol . The IUPAC name for Pamoic acid is 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid .Scientific Research Applications
Neuroprotection and Brain Disorders
Pamoic acid has been identified as a potent ligand for the G protein-Coupled Receptor 35 (GPR35), showing neuroprotective properties in a mouse model of stroke. Activation of GPR35 by pamoic acid resulted in reduced infarct size in a GPR35 dependent manner, highlighting its potential application in treating brain disorders, particularly stroke. This effect is associated with an increase in anti-inflammatory gene expression and energy utilization, suggesting a broad mechanism of action in neuroprotection (Sharmin et al., 2020).
GPR35 Activation and Pharmacological Implications
Pamoic acid has been found to be a potent activator of the orphan G protein-coupled receptor GPR35, which may contribute to the pharmacological actions of some agents prepared as pamoate salts. This discovery emphasizes the importance of considering the role of pamoic acid in formulations beyond its traditional use as an inactive constituent. The activation of GPR35 by pamoic acid has implications for understanding GPR35 signaling and identifying potential therapeutic uses of GPR35 (Neubig, 2010).
Supramolecular Chemistry and Coordination Polymers
Research has delved into the coordination chemistry of pamoic acid, revealing its significant function in managing resultant crystalline networks with secondary co-ligands. Pamoic acid's assembly with transition metal ions under specific conditions has led to the creation of various MnII, CuII, ZnII, and CdII complexes. This has implications for the engineering of unusual crystalline architectures in low-dimensional metal-pamoate complexes, indicating its versatility in supramolecular chemistry (Du et al., 2007).
Pharmaceutical Agent Assembly and Hydrogen-Bonding
Pamoic acid has been used to create distinct supramolecular complexes through assembly with other agents such as piperazine and 4,4'-bipyridyl. These complexes exhibit unique properties like triple-helix host arrays and cocrystals sustained by familiar carboxyl-pyridyl hydrogen-bonding synthons. This highlights pamoic acid's role in the formation of diverse and complex molecular structures, which could have implications for pharmaceutical applications (Du et al., 2009).
Safety And Hazards
Future Directions
Pamoic acid has shown potential in various medical applications. For instance, it has been found to protect against cerebral ischemia by recruiting monocyte-derived macrophages . It also reduces inflammation in murine models of Pseudomonas aeruginosa pneumonia . These findings suggest that Pamoic acid could have potential future applications in the treatment of various conditions.
properties
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-10,24-25H,11H2,(H,26,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJNZVDCPSBLRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59413-58-0 (di-lithium salt), 6640-22-8 (di-hydrochloride salt), 68226-93-7 (di-cesium salt), 68226-94-8 (di-rubidium salt), 68226-95-9 (di-potassium salt) | |
Record name | Pamoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048984 | |
Record name | Pamoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pamoic acid | |
CAS RN |
130-85-8 | |
Record name | Pamoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PAMOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40132 | |
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Record name | PAMOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pamoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dihydroxy-4,4'-methylenedi(2-naphthoic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PAMOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RRQ8QZ38N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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